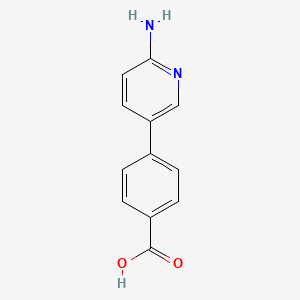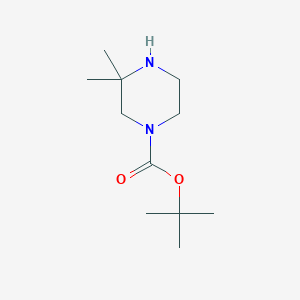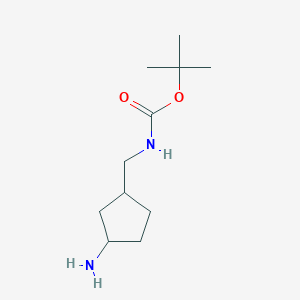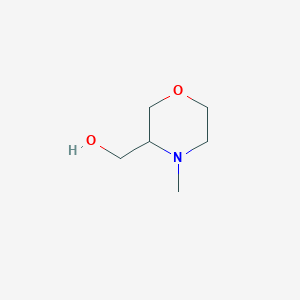
(4-Methylmorpholin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylmorpholin-3-yl)methanol is an organic compound with the molecular formula C6H13NO2. It is a derivative of morpholine, characterized by the presence of a methyl group at the fourth position and a hydroxymethyl group at the third position. This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylmorpholin-3-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine to form the desired product. The reaction conditions usually involve mild temperatures and an acidic or basic catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (4-Methylmorpholin-3-yl)aldehyde or (4-Methylmorpholin-3-yl)carboxylic acid.
Reduction: (4-Methylmorpholin-3-yl)methane.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
(4-Methylmorpholin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of (4-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the methyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Morpholine: Lacks the methyl and hydroxymethyl groups, making it less reactive in certain chemical reactions.
(4-Methylmorpholine): Contains only the methyl group, lacking the hydroxymethyl group, which limits its applications in certain synthetic routes.
(3-Hydroxymethylmorpholine): Contains only the hydroxymethyl group, making it less lipophilic compared to (4-Methylmorpholin-3-yl)methanol.
Uniqueness: this compound is unique due to the presence of both the methyl and hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in a broader range of synthetic transformations and applications compared to its similar counterparts.
特性
IUPAC Name |
(4-methylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKNIRSXCAEEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159598-86-3 |
Source


|
| Record name | (4-methylmorpholin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)
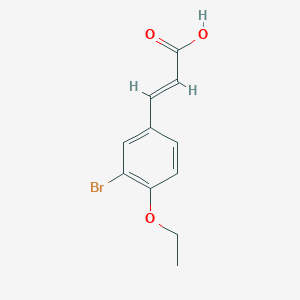
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)
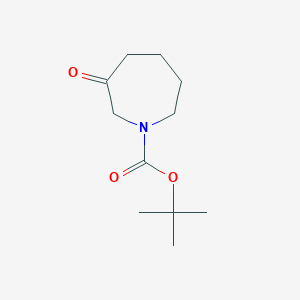

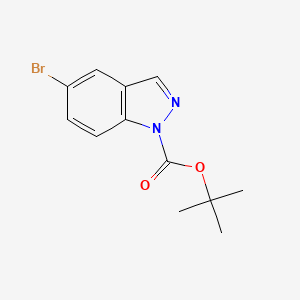
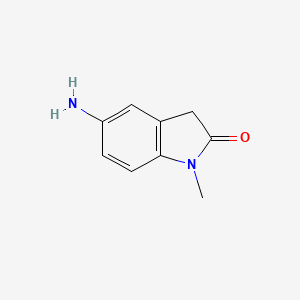
![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
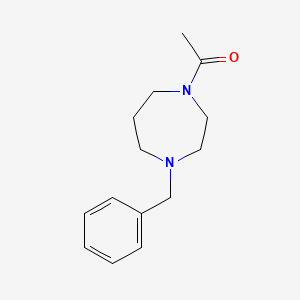
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)
